1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(4-chlorobenzyl)piperazine
CAS No.:
Cat. No.: VC14626908
Molecular Formula: C26H29ClN2O2
Molecular Weight: 437.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H29ClN2O2 |
|---|---|
| Molecular Weight | 437.0 g/mol |
| IUPAC Name | 1-[(4-chlorophenyl)methyl]-4-[(4-methoxy-3-phenylmethoxyphenyl)methyl]piperazine |
| Standard InChI | InChI=1S/C26H29ClN2O2/c1-30-25-12-9-23(17-26(25)31-20-22-5-3-2-4-6-22)19-29-15-13-28(14-16-29)18-21-7-10-24(27)11-8-21/h2-12,17H,13-16,18-20H2,1H3 |
| Standard InChI Key | CFBKYKNFFQZGBK-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)CN2CCN(CC2)CC3=CC=C(C=C3)Cl)OCC4=CC=CC=C4 |
Introduction
Chemical Structure and Molecular Properties
Structural Characterization
The compound features a piperazine core substituted at the 1-position with a 3-(benzyloxy)-4-methoxybenzyl group and at the 4-position with a 4-chlorobenzyl group. The benzyloxy moiety at the 3-position and methoxy group at the 4-position of the first aromatic ring introduce steric and electronic effects that influence molecular interactions. The 4-chlorobenzyl group at the opposing position contributes to the compound’s polarity and potential receptor-binding capabilities.
Table 1: Key Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 437.0 g/mol |
| Substituents | 3-(Benzyloxy)-4-methoxybenzyl, 4-chlorobenzyl |
| Key Functional Groups | Piperazine, benzyl ether, chloroarene |
Synthesis and Optimization
Proposed Synthetic Route
The synthesis of 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(4-chlorobenzyl)piperazine likely involves a multi-step sequence:
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Intermediate Preparation:
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Benzyloxy-Methoxybenzyl Chloride: Reaction of 3-hydroxy-4-methoxybenzyl alcohol with benzyl chloride under basic conditions.
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4-Chlorobenzyl Chloride: Chlorination of 4-chlorobenzyl alcohol using thionyl chloride.
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Piperazine Alkylation:
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Sequential alkylation of piperazine with the above intermediates via nucleophilic substitution.
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Purification:
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Column chromatography or recrystallization to isolate the target compound.
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Table 2: Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Expected Yield |
|---|---|---|
| Intermediate Synthesis | KCO, DMF, 80°C | 70–85% |
| Alkylation | Piperazine, DCM, reflux | 60–75% |
| Purification | Silica gel chromatography | >95% purity |
Industrial-Scale Considerations
Large-scale production would require:
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Continuous Flow Reactors: To enhance mixing and heat transfer during alkylation.
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Automated Crystallization Systems: For consistent purity and yield.
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
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Solubility: Predicted low water solubility due to aromatic substituents; soluble in organic solvents (e.g., DMSO, ethanol).
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Stability:
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Oxidative Sensitivity: The benzyloxy group may degrade under strong oxidizing conditions.
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Photostability: Protection from UV light is critical to prevent chloroarene decomposition.
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ADME Profiling (Theoretical)
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Absorption: Moderate gastrointestinal absorption due to moderate LogP (~3.5).
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Metabolism: Likely hepatic CYP450-mediated oxidation of benzyl ethers.
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Excretion: Primarily renal, with potential glucuronidation of phenolic metabolites.
| Target | Potential Interaction | Therapeutic Area |
|---|---|---|
| 5-HT Receptor | Partial agonist/antagonist | Neuropsychiatric disorders |
| Topoisomerase II | Inhibition | Oncology |
Material Science
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Ligand Design: Chelating properties for metal-organic frameworks (MOFs).
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Polymer Additives: Stabilizing agents in high-temperature polymers.
Challenges and Future Directions
Research Gaps
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Biological Data: No published studies on this specific compound’s activity.
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Synthetic Optimization: Scalability and cost-effectiveness of the proposed route.
Recommendations
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In Vitro Screening: Evaluate binding affinity against neurotransmitter receptors.
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QSAR Modeling: Predict toxicity and optimize substituent patterns.
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